Cas no 867-13-0 (Triethyl phosphonoacetate)

트리에틸 포스포노아세테이트(Triethyl phosphonoacetate)는 화학식 C8H17O5P로 표현되는 유기인 화합물로, 유기 합성에서 중요한 역할을 하는 시약입니다. 이 화합물은 호르너-와즈워스-에몬스(Horner-Wadsworth-Emmons) 반응에서 주로 사용되며, α,β-불포화 카르복실산 에스터의 합성에 효과적입니다. 높은 반응성과 선택성을 가지며, 안정적인 저장 특성을 보입니다. 또한, 다양한 용매에 대한 용해도가 우수하여 실험 조건 설정이 용이합니다. 특히, 약물 및 고분자 합성 분야에서 유용하게 활용되는 다목적 시약입니다.
Triethyl phosphonoacetate structure
Triethyl phosphonoacetate structure
Product Name:Triethyl phosphonoacetate
CAS 번호:867-13-0
MF:C8H17O5P
메가와트:224.191344022751
MDL:MFCD00009177
CID:40084
PubChem ID:24887466
Update Time:2025-11-01

Triethyl phosphonoacetate 화학적 및 물리적 성질

이름 및 식별자

    • Ethyl 2-(diethoxyphosphoryl)acetate
    • TEPA
    • Diethyl ethoxycarbonylmethylphosphonate
    • Phosphonoacetic acid triethyl ester
    • Triethyl phosphonacetate
    • (Ethoxycarbonylmethyl)-diethoxyphosphine oxide
    • Triethyl phosphonoacetate
    • Acetic acid, 2-(diethoxyphosphinyl)-, ethyl ester
    • DIETHYLPHOSPHONOACETIC ACID ETHYL ESTER
    • Triethyl Phosphonoac
    • AURORA KA-1452
    • diethoxyphosphoryl-acetic acid ethyl ester
    • Diethyl [(ethoxycarbonyl)methyl]phosphonate
    • PHOSPHONOACETIC ACID ETHYL ESTER
    • tl465
    • TRIETHY
    • TRIETHYL PHOSPHONOACEATE
    • Triethyl Phosphonoacetate ( Tepp)
    • TRIETHYL PHOSPHONOACETATE FOR SYNTHESIS
    • TRIETHYLPHOSPONOACETATE
    • Trietyl Phosphonoacetate
    • (Diethoxyphosphinyl)acetic acid ethyl ester
    • NSC 13898
    • NSC 16128
    • Ethyl Diethylphosphonoacetate
    • Ethyl (diethoxyphosphoryl)acetate
    • Ethyl (diethylphosphono)acetate
    • Triethyl phosphonoethanoate
    • Diethyl carboethoxymethylphosphonate
    • Acetic acid, (diethoxyphosphinyl)-, ethyl ester
    • Ethyl diethoxyphosphoryl acetate
    • Diethyl ethoxycarbonylmethanephosphonate
    • ETHYL (DIETHOXYPHOSPHINYL)ACETATE
    • Diethyl carbethoxymethylphosphonate
    • Phosphonoacetic acid, triethyl ester
    • Triethylphosphonoacetate
    • TL 4
    • Acetic acid, (diethoxyphosphinyl)-, ethyl ester (9CI)
    • Acetic acid, phosphono-, triethyl ester (6CI, 7CI, 8CI)
    • (Diethoxyphosphoryl)acetic acid ethyl ester
    • (Ethoxycarbonylmethyl)diethoxyphosphine oxide
    • 2-(Diethoxyphosphinyl)acetic acid ethyl ester
    • 2-Phosphonoacetic acid triethyl ester
    • Carbethoxymethyldiethyl phosphonate
    • Diethyl 2-ethoxy-2-oxoethylphosphonate
    • Diethyl phosphonoacetic acid ethyl ester
    • Ethyl 2-(diethoxylphosphoryl)acetate
    • Ethyl 2-(diethoxyphosphinyl)acetate
    • Ethyl 2-(diethylphosphono)acetate
    • Ethyl α-diethylphosphonoacetate
    • JC 224
    • Triethyl 2-phosphonoacetate
    • Triethyl phosphonoacetate,99%
    • EINECS 212-757-6
    • ethyl(diethoxyphosphoryl)acetate
    • CBDivE_001998
    • CAS-867-13-0
    • NSC-13898
    • phosphonoacetic acid-triethyl ester
    • ethyl 2-(diethyl phosphono)acetate
    • 2-diethoxyphosphorylacetic acid ethyl ester
    • Q-201872
    • DTXSID4041573
    • TL-465
    • Triethyl phosphonoacetate, 98%
    • MFCD00009177
    • WLN: OPO&O&2&2&1VO2
    • Tox21_302053
    • AKOS009156982
    • 022826171T
    • Ethanoic acid, 2-(diethoxyphosphinyl)-, ethyl ester
    • TriethylPhosphonoacetate-d2
    • NSC16128
    • NS00003566
    • CS-W009140
    • diethylethoxycarbonylmethyl-phosphonate
    • ethyl2-(diethoxyphosphoryl)acetate
    • NCGC00255680-01
    • ethyl 2-(diethoxyphosphoryl)ethanoate
    • EN300-52552
    • Q7841458
    • DB-013131
    • ethyl 2-diethoxyphosphorylacetate
    • 867-13-0
    • NSC-16128
    • NSC13898
    • ethyl diethylphosphonoactate
    • ethyldiethylphosphonoacetate
    • BCP24434
    • diethoxyphosphorylactic acid ethyl ester
    • InChI=1/C8H17O5P/c1-4-11-8(9)7-14(10,12-5-2)13-6-3/h4-7H2,1-3H
    • Diethyl phosphonoacetic acid, ethyl ester
    • Acetic acid, diethylphosphono-, ethyl ester
    • D1523
    • SCHEMBL16047
    • ethyl-2-(diethoxylphosphoryl)acetate
    • Triethyl phosphonoacetate, purum, >=97.0% (GC)
    • STL477594
    • Acetic acid, (diethylphosphono)-, ethyl ester
    • UNII-022826171T
    • (diethoxyphosphoryl)-acetic acid ethyl ester
    • DTXCID2021573
    • Ethyl (diethoxy-phosphoryl)-acetate
    • HY-Y0677
    • F0001-2154
    • TL 465
    • ethyl diethoxyphosphinylacetate
    • (Ethoxycarbonylmethyl)diethoxyphospshine oxide
    • STR01192
    • EC 212-757-6
    • (diethoxy-phosphoryl)-acetic acid ethyl ester
    • O,O-Diethyl ethoxycarbonylmethyl phosphonate
    • Acetic acid, triethyl ester
    • Ethyl (diethoxyphosphoryl)acetate #
    • CHEMBL3185304
    • Acetic acid, phosphono-, triethyl ester
    • triethyl phosphono acetate
    • Triethylophosphonoacetate
    • ethyl(diethoxyphosphinyl)acetate
    • Ethyl-2-(diethoxyphosphoryl)acetate
    • ethyl diethoxyphosphorylacetate
    • MDL: MFCD00009177
    • 인치: 1S/C8H17O5P/c1-4-11-8(9)7-14(10,12-5-2)13-6-3/h4-7H2,1-3H3
    • InChIKey: GGUBFICZYGKNTD-UHFFFAOYSA-N
    • 미소: O=C(CP(OCC)(OCC)=O)OCC
    • BRN: 1343714

계산된 속성

  • 정밀분자량: 224.08100
  • 동위원소 질량: 224.081
  • 동위원소 원자 수량: 0
  • 수소 결합 공급체 수량: 0
  • 수소 결합 수용체 수량: 5
  • 중원자 수량: 14
  • 회전 가능한 화학 키 수량: 8
  • 복잡도: 206
  • 총 키 단위 수량: 1
  • 원자 구조의 중심 수량을 확정하다.: 0
  • 불확정 원자 입체 중심 수량: 0
  • 화학 키 입체 구조의 중심 수량을 확정하다.: 0
  • 불확정 화학 키 입체 중심 수량: 0
  • 소수점 매개변수 계산 참조값(XlogP): 0.5
  • 토폴로지 분자 극성 표면적: 61.8
  • 표면전하: 0
  • 상호 변형 이기종 수량: 아무것도 아니야

실험적 성질

  • 색과 성상: 미확정
  • 밀도: 1.13 g/mL at 25 °C(lit.)
  • 융해점: -24°C
  • 비등점: 145°C/9mmHg(lit.)
  • 플래시 포인트: 화씨 온도: 221°f
    섭씨: 105 ° c
  • 굴절률: n20/D 1.431(lit.)
    n20/D 1.432
  • 수용성: Slightly miscible with water.
  • PSA: 71.64000
  • LogP: 1.81560
  • 용해성: 미확정

Triethyl phosphonoacetate 보안 정보

  • 기호: GHS09
  • 제시어:경고
  • 신호어:None
  • 피해 선언: H411
  • 경고성 성명: P273
  • 위험물 운송번호:UN 3082 9/PG 3
  • WGK 독일:3
  • 위험 범주 코드: 51/53
  • 보안 지침: S61-S37/39-S26
  • RTECS 번호:AG9800000
  • 위험물 표지: Xi
  • 위험 등급:9
  • 패키지 그룹:III
  • TSCA:Yes
  • 저장 조건:Inert atmosphere,2-8°C
  • 위험 용어:R36/37/38; R51/53

Triethyl phosphonoacetate 세관 데이터

  • 세관 번호:2931901990
  • 세관 데이터:

    ?? ?? ??:

    2931900090

    개요:

    기타 유기-무기화합물.부가가치세: 17.0%.?? ???:13.0%. ?? ??: AB (입국화물통관표, 출국화물통관표).??? ??:6.5%. ????:30.0%

    요약:

    2931900090. 기타 유기-무기 화합물.부가가치세: 17.0%. 환급률: 13.0%. 감독조건: AB(수입화물검사증서, 수출화물검사증서).??? ??:6.5%. General tariff:30.0%

Triethyl phosphonoacetate 가격추가 >>

관련 분류 No. Product Name Cas No. 순결 사양 가격 업데이트 시간 문의
Fluorochem
001326-5g
Triethyl phosphonoacetate
867-13-0 99%
5g
£12.00 2022-03-29
Fluorochem
001326-25g
Triethyl phosphonoacetate
867-13-0 99%
25g
£14.00 2022-03-29
Fluorochem
001326-100g
Triethyl phosphonoacetate
867-13-0 99%
100g
£27.00 2022-03-29
Fluorochem
001326-500g
Triethyl phosphonoacetate
867-13-0 99%
500g
£71.00 2022-03-29
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
T107132-100g
Triethyl phosphonoacetate
867-13-0 98%
100g
¥44.90 2023-09-01
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
T107132-2.5kg
Triethyl phosphonoacetate
867-13-0 98%
2.5kg
¥408.90 2023-09-01
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
T107132-500g
Triethyl phosphonoacetate
867-13-0 98%
500g
¥148.90 2023-09-01
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
T107132-25g
Triethyl phosphonoacetate
867-13-0 98%
25g
¥29.90 2023-09-01
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
T89210-500g
Carbethoxymethyldiethyl phosphonate
867-13-0 98%
500g
¥78.0 2024-07-18
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
T89210-100g
Carbethoxymethyldiethyl phosphonate
867-13-0 98%
100g
¥27.0 2024-07-18

Triethyl phosphonoacetate 합성 방법

합성 방법 1

반응 조건
참조
Domino-reduction-aldolization Reactions Catalyzed Inter- and Intramolecularly by Chiral Copper Complexes
Deschamp, Julia, 2008, , ,

합성 방법 2

반응 조건
참조
Development of Catalysts for the Addition of N-H and O-H to Carbon-Carbon Double Bonds
Taylor, Jason Guy, 2008, , ,

합성 방법 3

반응 조건
1.1 30 min, 60 - 80 °C
참조
Synthesis and spectroscopic characterization of [1'-14C]ubiquinone-2, [1'-14C]-5-demethoxy-5-hydroxyubiquinone-2, and [1'-14C]-5-demethoxyubiquinone-2
Van der Klei, Anita; et al, European Journal of Organic Chemistry, 2002, (17), 3015-3023

합성 방법 4

반응 조건
참조
Studies on the synthesis of vitamin D metabolites and analogs. Synthesis of 1α,3β,25-trihydroxy-21-norcholesta-5,7-diene triacetate
Pumar, M. C.; et al, Anales de Quimica, 1988, 84(1), 105-11

합성 방법 5

반응 조건
1.1 Catalysts: Iodine ;  2 h, 80 °C
참조
Synthesis of triethyl phosphonoacetate esters catalyzed by iodine
Cai, Xiaohua; et al, Huaxue Yanjiu, 2006, 17(1), 41-43

합성 방법 6

반응 조건
1.1 2 h, 120 °C; 2 h, 165 °C
참조
Simple synthesis of new 3-substituted 4-(3-chloro-4-fluorophenyl)-1H-pyrrole derivatives and their anticancer activity in vitro
Lan, Lan; et al, Heterocycles, 2014, 89(2), 375-397

합성 방법 7

반응 조건
1.1 1.5 h, 156 °C; 2.5 h, 156 °C
참조
Study on the synthesis of ethyl 2-(diethoxyphosphoryl)-3-methylbutanoate
Zhao, Jianbin; et al, Guangdong Huagong, 2013, 40(22),

합성 방법 8

반응 조건
1.1 rt → 100 °C; 2 h, 100 °C
참조
Synthesis and α-glucosidase inhibitory activity of cinnamic amides
Cai, Xiao-Hua; et al, Youji Huaxue, 2007, 27(1), 77-81

합성 방법 9

반응 조건
1.1 Reagents: Lithium diisopropylamide Solvents: Diethyl ether
1.2 -
참조
Reaction of diethyl phosphorochloridite with enolates: a general method for synthesis of β-keto phosphonates and α-phosphono esters through carbon-phosphorus bond formation
Lee, Koo; et al, Journal of Organic Chemistry, 1991, 56(19), 5556-60

합성 방법 10

반응 조건
1.1 Reagents: Sodium hydroxide Catalysts: Benzyltriethylammonium chloride Solvents: Dichloromethane ,  Water
참조
Synthesis of dialkyl alkoxycarbonylmethanephosphonates (alkyl dialkoxyphosphinylacetates) using phase-transfer catalysis
Ye, Weizhen; et al, Synthesis, 1985, (10), 986-8

합성 방법 11

반응 조건
1.1 Catalysts: Copper(II) acetylacetonate ;  heated
참조
Diethyl phosphonite
Green, Kenneth, e-EROS Encyclopedia of Reagents for Organic Synthesis, 2001, 1, 1-3

합성 방법 12

반응 조건
1.1 Catalysts: Copper(II) acetylacetonate Solvents: Benzene
참조
A new one-pot synthesis of dialkyl phosphonates from diazo compounds and dialkyl hydrogen phosphites
Polozov, A. M.; et al, Synthesis, 1990, (6), 515-17

합성 방법 13

반응 조건
1.1 Reagents: Triethyl phosphite ;  5 h, 150 °C
1.2 Reagents: Phosphorus pentachloride ;  16 h, 80 °C
참조
Rational design of a minimal and highly enriched CYP102A1 mutant library with improved regio-, stereo- and chemoselectivity
Seifert, Alexander; et al, ChemBioChem, 2009, 10(5), 853-861

합성 방법 14

반응 조건
참조
Synthesis of halogenated phosphonoacetate esters
McKenna, Charles E.; et al, Journal of Organic Chemistry, 1986, 51(26), 5467-70

합성 방법 15

반응 조건
1.1 Reagents: Water Catalysts: Sulfuric acid
참조
Reaction of haloacetylenephosphonates with nucleophilic anions
Garibina, V. A.; et al, Zhurnal Obshchei Khimii, 1985, 55(9), 1994-2006

합성 방법 16

반응 조건
1.1 Reagents: Guaiacol ,  Triethylamine Solvents: Diethyl ether ,  Toluene ;  0 °C; 30 min, 0 °C; 0 °C → rt; 3 h, rt
2.1 30 min, 120 °C
참조
Asymmetric Gold(I)-Catalyzed Tandem Hydroarylation-Nazarov Cyclization: Enantioselective Access to Cyclopentenones
Solas, Marta ; et al, Angewandte Chemie, 2022, 61(35),

합성 방법 17

반응 조건
1.1 Solvents: Tetrahydrofuran ,  Water ;  rt → 0 °C
1.2 Reagents: N-methylmorpholine N-oxide ,  Osmium tetroxide Solvents: Water ;  overnight, 0 °C
1.3 Reagents: Sodium sulfite Solvents: Water
1.4 Reagents: Hydrochloric acid Solvents: Ethyl acetate ,  Water
1.5 Reagents: Sodium periodate Solvents: Tetrahydrofuran ,  Water ;  1 h, rt
2.1 Reagents: 1,8-Diazabicyclo[5.4.0]undec-7-ene ,  Lithium chloride
참조
Enantioselective Total Synthesis of the Antitumor Macrolide Rhizoxin D
Lafontaine, Jennifer A.; et al, Journal of Organic Chemistry, 2003, 68(11), 4215-4234

합성 방법 18

반응 조건
1.1 Reagents: Sodium borohydride Solvents: Ethanol ;  0 °C; 2 h, 25 °C
1.2 Reagents: Phosphorus oxychloride Solvents: Chloroform ;  0 °C; 1 h, 25 °C; 3 h, reflux
1.3 Reagents: Sodium bicarbonate Solvents: Water
1.4 Reagents: Sodium bicarbonate ;  basified
2.1 Solvents: Triethyl phosphite ;  5 h, 150 °C
참조
Peptidomimetic vinyl heterocyclic inhibitors of cruzain effect antitrypanosomal activity
Chenna, Bala C. ; et al, Journal of Medicinal Chemistry, 2020, 63(6), 3298-3316

합성 방법 19

반응 조건
1.1 Reagents: Sodium Solvents: Diethyl ether
참조
Synthesis of the sex pheromone of Lygus lineolaris (Heteroptera miridae)
Shakirzyanova, G. S.; et al, Chemistry of Natural Compounds (Translation of Khimiya Prirodnykh Soedinenii), 2001, 36(6), 623-624

합성 방법 20

반응 조건
1.1 Reagents: 1,8-Diazabicyclo[5.4.0]undec-7-ene ,  Lithium chloride
참조
Enantioselective Total Synthesis of the Antitumor Macrolide Rhizoxin D
Lafontaine, Jennifer A.; et al, Journal of Organic Chemistry, 2003, 68(11), 4215-4234

합성 방법 21

반응 조건
1.1 Catalysts: Trifluoromethanesulfonic acid Solvents: Benzene
참조
Trifluoromethanesulfonic acid-catalyzed reaction of diazo compounds with dialkyl phosphites to form phosphonates
Polozov, A. M.; et al, Zhurnal Obshchei Khimii, 1992, 62(6), 1429-30

합성 방법 22

반응 조건
1.1 Reagents: Lithium diisopropylamide Solvents: Tetrahydrofuran ,  Hexane
1.2 Solvents: Tetrahydrofuran
참조
α-Lithioalkylphosphonates as functional group carriers. An in situ acrylic ester synthesis
Tay, M. K.; et al, Synthetic Communications, 1988, 18(12), 1349-62

합성 방법 23

반응 조건
참조
Carboxylic acid esters: synthesis from carbonic acid derivatives
Collier, S. J., Science of Synthesis, 2006, 20, 665-709

합성 방법 24

반응 조건
1.1 Reagents: PyBOP Solvents: Dichloromethane ;  rt; 2 h, rt
참조
Development of potent inhibitors of the coxsackievirus 3C protease
Lee, Eui Seung; et al, Biochemical and Biophysical Research Communications, 2007, 358(1), 7-11

합성 방법 25

반응 조건
1.1 Reagents: 4-(Dimethylamino)pyridine ,  1-Ethyl-3-(3′-dimethylaminopropyl)carbodiimide hydrochloride Solvents: Dichloromethane ;  30 min, rt
참조
Synthesis and evaluation of designed PKC modulators for enhanced cancer immunotherapy
Hardman, Clayton ; et al, Nature Communications, 2020, 11(1),

합성 방법 26

반응 조건
1.1 Reagents: 2,6-Lutidine ,  Ethyl vinyl ether Catalysts: Tris(2,2′-bipyridyl)ruthenium(II) chloride Solvents: Acetonitrile ;  24 h, rt
참조
A Visible Light Ru-Catalyzed Photoredox Access to Substituted Dihydrofurans
Victoria-Miguel, Jorge; et al, Journal of Organic Chemistry, 2022, 87(14), 9088-9099

합성 방법 27

반응 조건
1.1 Solvents: Diethyl ether
2.1 Reagents: Water Catalysts: Sulfuric acid
참조
Reaction of haloacetylenephosphonates with nucleophilic anions
Garibina, V. A.; et al, Zhurnal Obshchei Khimii, 1985, 55(9), 1994-2006

Triethyl phosphonoacetate Raw materials

Triethyl phosphonoacetate Preparation Products

Triethyl phosphonoacetate 공급 업체

Jiangsu Xinsu New Materials Co., Ltd
골드 회원
Audited Supplier 감사 대상 공급업체
(CAS:867-13-0)
주문 번호:SFD756
인벤토리 상태:in Stock
재다:25KG,200KG,1000KG
순결:99%
마지막으로 업데이트된 가격 정보:Wednesday, 11 December 2024 17:02
가격 ($):
Email:sales1@senfeida.com
Tiancheng Chemical (Jiangsu) Co., Ltd
골드 회원
Audited Supplier 감사 대상 공급업체
(CAS:867-13-0)膦酰基乙酸三乙酯
주문 번호:LE2621037;LE18288;LE4031
인벤토리 상태:in Stock
재다:25KG,200KG,1000KG
순결:99%
마지막으로 업데이트된 가격 정보:Friday, 20 June 2025 12:42
가격 ($):discuss personally
Email:18501500038@163.com
Suzhou Senfeida Chemical Co., Ltd
골드 회원
Audited Supplier 감사 대상 공급업체
(CAS:867-13-0)Triethyl phosphonoacetate
주문 번호:sfd8174
인벤토리 상태:in Stock
재다:200kg
순결:99.9%
마지막으로 업데이트된 가격 정보:Friday, 19 July 2024 14:34
가격 ($):discuss personally
Email:sales2@senfeida.com

Triethyl phosphonoacetate 분광

1H NMR 300 MHz DMSO
1H NMR
13C NMR
13C NMR
추천 공급업체
Jiangsu Xinsu New Materials Co., Ltd
(CAS:867-13-0)
SFD756
순결:99%
재다:25KG,200KG,1000KG
가격 ($):문의
Email
Tiancheng Chemical (Jiangsu) Co., Ltd
(CAS:867-13-0)膦酰基乙酸三乙酯
LE2621037;LE18288;LE4031
순결:99%/99%/99%
재다:25KG,200KG,1000KG/25KG,200KG,1000KG/25KG,200KG,1000KG
가격 ($):문의/문의/문의
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